molecular formula C15H23NO4 B2442975 3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid CAS No. 2253632-42-5

3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid

Cat. No. B2442975
CAS RN: 2253632-42-5
M. Wt: 281.352
InChI Key: RIEGANDSGOWSJU-VXGBXAGGSA-N
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Description

The compound is a cyclohexane derivative, which means it contains a six-membered carbon ring . It also has a carboxylic acid group (-COOH), an isobutyl group (2-methylpropan-2-yl), and an amide group (oxycarbonylamino). The (1S,3R) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms .


Molecular Structure Analysis

Cyclohexane rings can exist in a chair conformation, which is the most stable form . The presence of the functional groups will likely affect the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Scientific Research Applications

Synthetic Applications

  • It plays a role in the synthesis of benzo[c]thiophenes through acid-induced three-component reactions involving isocyanides, demonstrating the compound's utility in forming complex heterocyclic structures (Bossio et al., 1996).
  • The compound is utilized in a one-pot reaction leading to the efficient and simple synthesis of N-substituted 1,3-oxazinan-2-ones, showcasing its role in creating cyclic amides from readily available components (Trifunović et al., 2010).
  • It is involved in the selective synthesis of 3-oxocyclohexenecarboxylic acids via the Birch reduction method, indicating its contribution to the selective synthesis of key intermediates in organic synthesis (Webster & Silverstein, 1987).

Chemical Analysis and Separation Techniques

  • The compound's derivatives have been separated using a quinine-derived chiral anion-exchanger stationary phase, highlighting its application in the enantioseparation of N-protected beta-amino acids, which is critical for pharmaceutical research (Péter, 2002).

Host-Guest Chemistry

  • Its derivatives have been studied for host-guest complexation with β-cyclodextrins, revealing insights into the interaction mechanisms between carboxylic acids and cyclodextrins, important for drug delivery systems and molecular recognition studies (Kean et al., 1999).

Catalysis and Synthetic Methodology

  • Research has developed methodologies for the Lewis acid-catalyzed ring-opening of activated cyclopropanes, showing its versatility in synthesizing complex molecules with retained enantiomeric purity, relevant for producing pharmacologically active compounds (Lifchits & Charette, 2008).

Mechanism of Action

The mechanism of action would depend on the use of this compound. Without further information, it’s difficult to predict how this compound would interact with biological systems or other chemicals .

Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in various fields, including medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

3-[(1S,3R)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(19)16-10-12-6-4-5-11(9-12)7-8-13(17)18/h11-12H,4-6,9-10H2,1-3H3,(H,16,19)(H,17,18)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEGANDSGOWSJU-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(C1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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